molecular formula C18H34O4 B14447414 2,3-Dihydroxyoctadec-2-enoic acid CAS No. 74662-65-0

2,3-Dihydroxyoctadec-2-enoic acid

Cat. No.: B14447414
CAS No.: 74662-65-0
M. Wt: 314.5 g/mol
InChI Key: NXVZDSCEUVMQOC-UHFFFAOYSA-N
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Description

2,3-Dihydroxyoctadec-2-enoic acid is a long-chain hydroxy fatty acid (HFA) of research interest. This compound features hydroxyl groups at the 2nd and 3rd carbon positions and a double bond at the 2-3 carbon of an 18-carbon chain. HFAs are investigated for their role as signaling molecules and their potential biological activities. While specific studies on this isomer are limited, hydroxy fatty acids as a class are recognized for their ability to activate Free Fatty Acid Receptors (FFARs), particularly GPR40 and GPR120 . The presence and position of hydroxyl groups on the fatty acid chain are key structural determinants for this receptor activation . The activation of GPR40 and GPR120 is a significant therapeutic target, as these receptors are involved in promoting insulin secretion, exerting anti-inflammatory effects, and regulating metabolic homeostasis . Furthermore, various dihydroxy fatty acids and other plant oxylipins have demonstrated direct antimicrobial properties against a range of plant-pathogenic bacteria, oomycetes, and fungi in large-scale screening studies . This suggests a potential role in host-pathogen interactions. This product is provided for research purposes only, such as in vitro studies to elucidate its specific mechanism of action, receptor binding affinity, and potential role in metabolic or inflammatory pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74662-65-0

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

2,3-dihydroxyoctadec-2-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)17(20)18(21)22/h19-20H,2-15H2,1H3,(H,21,22)

InChI Key

NXVZDSCEUVMQOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=C(C(=O)O)O)O

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Vicinal Dihydroxyoctadecenoic Acids

Enzymatic Formation of 2,3-Dihydroxyoctadec-2-enoic Acid

The formation of this compound, a molecule with hydroxyl groups at the C-2 and C-3 positions and a double bond at C-2, likely involves a series of specialized enzymatic activities. Although a direct, single-enzyme pathway for its synthesis has not been definitively established, several key enzyme families are implicated in the generation of its characteristic structural features.

Role of Epoxide Hydrolases in Dihydroxy Fatty Acid Generation

A primary and well-characterized pathway for the formation of vicinal dihydroxy fatty acids involves the action of epoxide hydrolases. This process begins with the epoxidation of a double bond within a fatty acid, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. The resulting epoxide is a reactive intermediate that can then be hydrolyzed by an epoxide hydrolase (EH) to yield a diol.

Soluble epoxide hydrolase (sEH) is a key enzyme in this pathway, converting epoxy-fatty acids into their corresponding, and generally less biologically active, 1,2-diol metabolites. nih.gov This enzymatic hydrolysis occurs through a nucleophilic attack by a water molecule on one of the epoxide carbons. nih.gov In addition to sEH, microsomal epoxide hydrolase (mEH) can also hydrolyze endogenous epoxides, although it is primarily known for its role in detoxifying xenobiotic compounds. nih.gov

Investigation of Dioxygenase and Related Enzymatic Mechanisms

Dioxygenases represent another class of enzymes capable of introducing two oxygen atoms into a substrate, making them relevant to the formation of dihydroxy fatty acids. Rieske non-heme iron dioxygenases, for instance, are known to catalyze the dihydroxylation of various compounds. nih.gov These enzymes incorporate both atoms of molecular oxygen into adjacent, non-activated carbon-hydrogen bonds to form vicinal cis-diols. nih.gov

Furthermore, lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. While not directly forming diols, the hydroperoxy intermediates can be further metabolized to dihydroxy derivatives. Some lipoxygenases have been shown to possess double dioxygenating activity, leading to the formation of dihydroxy fatty acids. nih.gov Another relevant enzyme family is the alpha-dioxygenases, which are heme-containing enzymes that catalyze the oxygenation at the alpha-carbon of a fatty acid chain, yielding an unstable 2-hydroperoxy fatty acid. This intermediate can then be converted to other products, including 2-hydroxy fatty acids.

Precursor Fatty Acids and Metabolic Fluxes in Dihydroxylation

The production of dihydroxyoctadecenoic acids is intrinsically linked to the availability and metabolism of their precursor polyunsaturated fatty acids (PUFAs). The metabolic flux through various fatty acid pathways determines the pool of substrates available for dihydroxylation.

Linoleic Acid as a Substrate for Dihydroxylated Metabolites

Linoleic acid, an 18-carbon omega-6 fatty acid with two double bonds, is a major precursor for a variety of oxygenated metabolites, including dihydroxy derivatives. Cytochrome P450 enzymes can oxidize linoleic acid to form epoxyoctadecenoic acids (EpOMEs), which are then substrates for epoxide hydrolases to produce dihydroxyoctadecenoic acids (DiHOMEs). nih.govresearchgate.net Studies have shown a correlation between the concentrations of linoleic acid-derived diols, such as 9,10-diHOME and 12,13-diHOME, and certain physiological states, highlighting the importance of this metabolic pathway. researchgate.net The metabolism of linoleic acid can be dysregulated in certain metabolic syndromes, affecting the levels of its various metabolites. nih.gov

Interplay with Arachidonic Acid and Other Polyunsaturated Fatty Acid Pathways

Arachidonic acid, a 20-carbon omega-6 PUFA, is another critical substrate for the synthesis of a wide array of signaling molecules, including dihydroxy fatty acids. researchgate.net Similar to linoleic acid, arachidonic acid is metabolized by cytochrome P450 enzymes to epoxyeicosatrienoic acids (EETs), which are subsequently converted to dihydroxyeicosatrienoic acids (DiHETrEs) by epoxide hydrolases. researchgate.netresearchgate.net The metabolism of arachidonic acid is complex, involving cyclooxygenase (COX) and lipoxygenase (LOX) pathways in addition to the CYP450 pathway, all of which contribute to a diverse pool of bioactive lipids. libretexts.orgnih.gov The balance between omega-6 fatty acids like linoleic and arachidonic acid and omega-3 fatty acids is crucial, as they often compete for the same enzymes, influencing the profile of resulting dihydroxy metabolites. nih.gov

Identification and Characterization of Novel Biosynthetic Enzymes

The discovery and characterization of new enzymes with unique specificities are essential for understanding the full scope of dihydroxy fatty acid biosynthesis. While the general roles of epoxide hydrolases and dioxygenases are known, identifying the specific enzymes responsible for the formation of less common or novel dihydroxy fatty acids remains an active area of research.

Recent studies have focused on identifying novel hydratases from various microorganisms. For example, two linoleate (B1235992) hydratases from Lactobacillus acidophilus were identified and shown to be involved in the biosynthesis of 10,13-dihydroxyoctadecanoic acid. researchgate.net The discovery of a wild-type 12S-lipoxygenase from the bacterium Endozoicomonas numazuensis with double dioxygenating activity has opened new avenues for the biocatalytic synthesis of various dihydroxy fatty acids. nih.gov

Metabolic Integration and Downstream Pathways of 2,3 Dihydroxyoctadec 2 Enoic Acid

Incorporation into Lipid Metabolism Networks

A primary question is how 2,3-Dihydroxyoctadec-2-enoic acid interacts with the central pathways of lipid metabolism. Its structure, a long-chain fatty acid with hydroxyl groups, suggests potential involvement in both the breakdown and synthesis of lipids.

Participation in Fatty Acid Oxidation Cycles

The degradation of fatty acids for energy production, known as β-oxidation, is a fundamental metabolic process. It is plausible that this compound could be a substrate for the enzymes of this pathway. However, the presence of the double bond and hydroxyl groups would likely necessitate the action of specific auxiliary enzymes to prepare it for the core β-oxidation cycle. Research in this area would need to identify these enzymes and determine the efficiency of its breakdown compared to standard fatty acids like stearic acid.

Relationship with Complex Lipid Biosynthesis and Turnover

Beyond catabolism, this dihydroxy fatty acid could be a building block for more complex lipids. It might be incorporated into membrane lipids, such as phospholipids (B1166683) or sphingolipids, potentially altering membrane properties. Alternatively, it could be stored in the form of neutral lipids like triacylglycerols. Investigating its presence in these lipid classes would shed light on its potential structural or signaling roles.

Cellular Metabolic Fate and Turnover Kinetics

To fully grasp the function of this compound, it is essential to understand how it is broken down and where these processes occur within the cell.

Investigation of Catabolic Pathways and Metabolites

The complete breakdown of this compound would likely produce a series of smaller molecules, or metabolites. Identifying these downstream products is crucial for mapping its entire catabolic route. This would involve techniques that can trace the path of the carbon atoms from the parent molecule.

Subcellular Localization of Metabolic Transformations

Metabolic pathways are often compartmentalized within specific organelles. For instance, fatty acid oxidation primarily occurs in the mitochondria and peroxisomes. Determining the subcellular location of the enzymes that act on this compound would provide critical insights into its metabolic context and its interaction with other pathways.

Metabolomic Profiling and Systems-Level Pathway Analysis

A broader, systems-level view is necessary to understand the full impact of this compound on cellular metabolism. Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of a cell or organism. By comparing the metabolomes of systems with and without this compound, researchers could identify widespread metabolic changes and infer its network of interactions. This approach would help to place this compound within the larger web of cellular biochemistry.

Molecular Mechanisms of Biological Function and Cellular Roles of Dihydroxyoctadecenoic Acid Isomers

Receptor and Protein Binding Interactions

The ability of dihydroxyoctadecenoic acid isomers to interact with specific proteins is central to their function as signaling molecules. These interactions range from activating nuclear receptors that control gene transcription to binding with transport proteins for cellular uptake and distribution.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are critical regulators of lipid and glucose metabolism. Dihydroxyoctadecenoic acid isomers, along with their precursors, hydroxyoctadecadienoic acids (HODEs), are recognized as endogenous ligands for these receptors, particularly PPARγ.

Research has demonstrated that various regio- and stereo-isomers of HODEs exhibit binding affinity for the PPARγ ligand-binding domain. nih.gov While the binding affinities may be similar across isomers, their functional output as PPARγ agonists can differ significantly. nih.gov For example, comprehensive analyses have shown that while most HODE isomers act as agonists, certain isomers, such as 9-(E,E)-HODE, may even decrease the expression of PPARγ target genes in specific cellular contexts like the maturation of 3T3-L1 adipocytes. nih.gov

The activation of PPARs by these fatty acid derivatives initiates a cascade of events leading to the transcription of genes involved in fatty acid oxidation, energy homeostasis, and inflammation. frontiersin.orgnih.gov For instance, PPARα activation is known to increase fatty acid oxidation, while PPARγ ligands can induce the expression of key metabolic proteins, including those involved in fatty acid transport. nih.gov This positions dihydroxyoctadecenoic acids as important signaling molecules that translate nutritional status into metabolic responses.

Table 1: Interaction of Hydroxyoctadecadienoic Acid (HODE) Isomers with PPARγ

Isomer Group Binding to PPARγ-LBD Agonist Activity Research Finding Citation
9-HODE Isomers Confirmed Lower than other regio-isomers; 9-(E,E)-HODE can decrease target gene expression. Docking simulations showed similar binding scores, but functional assays revealed varied agonist activity. nih.gov
13-HODE Isomers Confirmed Differences observed among enantiomers. Direct binding confirmed via NMR; dual-luciferase reporter assays showed differential activation. nih.gov

| 10- & 12-(Z,E)-HODEs | Confirmed | Exerted PPARγ agonist activity. | Previously identified as potential biomarkers for early-stage diabetes, now shown to be functional PPARγ agonists. | nih.gov |

This table summarizes findings on HODEs, the direct precursors to dihydroxyoctadecenoic acids, illustrating the principle of isomer-specific activity.

The journey of a dihydroxyoctadecenoic acid molecule from the extracellular space to its intracellular target is mediated by interactions with transport proteins and cellular membranes. Fatty Acid Transport Proteins (FATPs), a family of proteins also known as Solute Carrier family 27 (SLC27), are crucial for the uptake of long-chain fatty acids across the plasma membrane. nih.govnih.gov

Different FATP isoforms are expressed in various tissues, suggesting specialized roles in fatty acid handling. nih.gov For example, FATP1 is prominent in muscle and adipose tissue, FATP4 is the main transporter in the small intestine, and FATP5 is liver-specific. nih.gov These transporters not only facilitate the movement of fatty acids into the cell but also possess acyl-CoA synthetase activity, which "traps" the fatty acid intracellularly by converting it to its CoA derivative, thereby priming it for metabolic pathways. nih.gov

Once inside the cell, these lipids must navigate the aqueous cytoplasm and interact with or cross various organellar membranes. The specific isomeric structure of the fatty acid can influence its incorporation into different lipid classes, such as triglycerides and phospholipids (B1166683). nih.gov Studies on octadecenoic acid isomers have revealed that the body discriminates between them, with certain isomers being cleared from plasma triglycerides faster than others or showing preferential incorporation into specific positions within phospholipids. nih.gov Furthermore, the interaction of lipids with membranes is a dynamic process influenced by the lipid composition of the membrane itself, which can affect the conformation and function of membrane-associated proteins. nih.gov

Enzymatic Regulation and Cellular Signaling Modulation

Dihydroxyoctadecenoic acid isomers are both products of and participants in complex enzymatic and signaling networks. They can influence the expression and activity of key enzymes, thereby modulating cellular energy status and inflammatory pathways.

Uncoupling Protein 3 (UCP3) is a mitochondrial protein primarily expressed in skeletal muscle and brown adipose tissue. frontiersin.org Its expression is strongly linked to the metabolism of fatty acids. A significant body of evidence shows that elevated levels of free fatty acids, a condition that occurs during fasting or with a high-fat diet, lead to a marked increase in UCP3 mRNA expression. frontiersin.orgnih.gov

This regulation is believed to be mediated, at least in part, by PPARs. As established, fatty acids and their derivatives can activate PPARs, which in turn control the transcription of target genes, including UCP3. frontiersin.orgfrontiersin.org Specific fatty acids, such as EPA and DHA, have been shown to directly up-regulate UCP3 mRNA levels and promoter activity in muscle cells. nih.gov The induction of UCP3 is thought to be a mechanism to enhance the capacity for fatty acid oxidation, potentially by facilitating the export of fatty acid anions from the mitochondrial matrix to protect against lipid-induced oxidative stress. frontiersin.orgnih.gov

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme in the metabolism of epoxy fatty acids. researchgate.netucdavis.edu It catalyzes the hydrolysis of an epoxide ring to form a vicinal diol. Therefore, dihydroxyoctadecenoic acids are the direct metabolic products of their epoxide precursors, epoxyoctadecenoic acids (EpOMEs), via the action of sEH. researchgate.net

The activity of sEH is a critical regulatory node. The epoxide precursors are often associated with anti-inflammatory and vasodilatory effects, while their corresponding diol products are generally considered less active or may even have pro-inflammatory roles in some contexts. nih.gov Consequently, the level of sEH activity, which can be inferred from the ratio of diol products to epoxide substrates (e.g., the dihydroxyoctadecenoic acid/EpOME ratio), is a crucial determinant of the signaling balance. researchgate.netnih.govresearcher.life

Interestingly, the expression of sEH itself can be regulated by PPARs. Both PPARα and PPARγ agonists have been shown to induce sEH expression, creating a potential feedback loop where fatty acids can influence the enzyme responsible for their metabolism. researchgate.net

Table 2: Key Enzymes and Proteins Modulated by or Interacting with Dihydroxyoctadecenoic Acid and its Precursors

Protein/Enzyme Function Interaction/Modulation Cellular Outcome Citations
PPARγ Nuclear Receptor Direct binding and activation by fatty acid isomers. Regulation of genes for lipid metabolism and energy homeostasis. nih.govnih.gov
FATP Family Fatty Acid Transport Mediate cellular uptake and activation of long-chain fatty acids. Facilitates entry of fatty acids into metabolic and signaling pathways. nih.govnih.gov
UCP3 Mitochondrial Protein Gene expression is upregulated by elevated free fatty acids, mediated by PPARs. Increased capacity for fatty acid oxidation; potential protection against oxidative stress. frontiersin.orgfrontiersin.orgnih.gov

| sEH | Hydrolase Enzyme | Catalyzes the conversion of epoxyoctadecenoic acids to dihydroxyoctadecenoic acids. | Modulates the balance between bioactive epoxides and their diol metabolites. | researchgate.netucdavis.edunih.gov |

Role in Fundamental Cellular Processes

Through their interactions with receptors, transporters, and enzymes, dihydroxyoctadecenoic acid isomers participate in several fundamental cellular processes:

Cellular Signaling: Dihydroxyoctadecenoic acids and their related isomers function as signaling molecules. Their ability to bind to and modulate the activity of nuclear receptors like PPARγ allows them to directly influence gene expression programs, translating changes in the lipid environment into long-term cellular adaptation. nih.govnih.gov

Inflammatory Pathways: The metabolism of epoxy fatty acids by sEH is a key pathway in the resolution of inflammation. nih.gov As the products of sEH, dihydroxyoctadecenoic acids are important components of this axis. The balance between the epoxide precursors and their diol products can significantly influence inflammatory responses within tissues. researchgate.net

Maintenance of Cellular Homeostasis: The regulation of fatty acid uptake and metabolism is crucial for preventing lipotoxicity, a condition where excess lipids lead to cellular dysfunction and apoptosis. nih.gov By participating in transport, metabolic channeling, and signaling, these molecules contribute to maintaining lipid homeostasis. Furthermore, related phenolic compounds can modulate cellular signaling pathways involved in antioxidant defense, such as the Nrf2 pathway, suggesting a potential role for dihydroxy fatty acids in cellular stress responses. nih.gov

Investigation of Apoptosis and Cell Cycle Regulation

The regulation of apoptosis, or programmed cell death, and the cell cycle are critical for maintaining tissue homeostasis. Dysregulation of these processes is a hallmark of many diseases, including cancer. While direct studies on the apoptotic and cell cycle effects of 2,3-Dihydroxyoctadec-2-enoic acid are limited, research on other hydroxylated fatty acids suggests potential mechanisms of action.

Saturated fatty acids have been shown to induce apoptosis in various cell types, often through the induction of endoplasmic reticulum (ER) stress. nih.govmdpi.com This stress response can trigger the mitochondrial pathway of apoptosis. nih.govmdpi.com In contrast, some unsaturated fatty acids can protect against apoptosis. nih.govmdpi.com The introduction of hydroxyl groups can further modify these effects. For instance, the synthetic fatty acid 2-hydroxyoleic acid (2OHOA) demonstrates antitumor activity. nih.gov

The influence of fatty acids on the cell cycle is also a significant area of investigation. Fatty acid 2-hydroxylase (FA2H), an enzyme responsible for producing 2-hydroxy fatty acids, has been identified as a negative regulator of the cell cycle. nih.gov Its upregulation is associated with cell cycle exit. nih.gov This suggests that 2-hydroxylated fatty acids could play a role in controlling cell proliferation. A critical review of docosahexaenoic acid (DHA) has shown its ability to stall cancer cell cycle progression, highlighting the potential for fatty acids to influence this fundamental process. nih.gov

Table 1: Effects of Related Hydroxylated Fatty Acids on Apoptosis and Cell Cycle

CompoundBiological EffectObserved MechanismReference
Saturated Fatty AcidsInduction of apoptosisInduction of endoplasmic reticulum (ER) stress, leading to the mitochondrial apoptosis pathway. nih.govmdpi.com
2-hydroxyoleic acid (2OHOA)Antitumor activityNot fully elucidated, but known to regulate membrane lipid composition. nih.gov
Fatty Acid 2-Hydroxylase (FA2H) Products (2-hydroxy fatty acids)Negative regulation of the cell cycleUpregulation is associated with cell cycle exit. nih.gov
Docosahexaenoic Acid (DHA)Stalls cancer cell cycle progressionInfluences various signaling pathways that control the cell cycle. nih.gov

Cellular Responses to Oxidative Stress and Redox Homeostasis

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. Fatty acids can play a dual role in this process, sometimes contributing to oxidative stress and at other times providing protection.

Secondary bile acids, which can be derived from fatty acids, have been shown to increase the intracellular production of ROS, leading to oxidative stress and DNA damage. wikipedia.org Conversely, some fatty acid derivatives exhibit antioxidant properties. A study on an extract from Allium scorodoprasum subsp. jajlae, which contains octadecanoic acid 2,3-dihydroxypropyl ester as a major compound, revealed significant antioxidant activity. nih.gov This suggests that the 2,3-dihydroxyoctadecanoyl moiety may contribute to these antioxidant effects.

Table 2: Role of Related Dihydroxy Fatty Acid Derivatives in Oxidative Stress

Compound/ExtractEffect on Oxidative StressObserved Mechanism/ActivityReference
Secondary Bile Acids (Fatty Acid Derivatives)Increase in oxidative stressIncrease in intracellular reactive oxygen species (ROS). wikipedia.org
Extract containing Octadecanoic acid 2,3-dihydroxypropyl esterAntioxidant activityDemonstrated significant antioxidant capacity in assays. nih.gov
Polyunsaturated Fatty Acids (in some contexts)Can be sensitized to ROS-inducing agentsCan lead to increased intracellular ROS and lipid peroxidation products. nih.gov

Involvement in Cellular Membrane Integrity and Function

The introduction of a hydroxyl group into a fatty acid can significantly alter its interaction with the lipid bilayer. For instance, 2-hydroxyoleic acid (2OHOA) has been shown to have a profound effect on the organization of lipid membranes. nih.gov The presence of hydroxylated fatty acids can make a membrane surface more compact and less hydrated in disordered phases, while having the opposite effect in ordered domains. nih.gov Furthermore, the hydroxyl group can increase the propensity of membranes to form non-lamellar structures. nih.gov

The type of fatty acid incorporated into the membrane directly impacts its fluidity. researchgate.net Saturated fatty acids tend to decrease membrane fluidity, while unsaturated fatty acids increase it. researchgate.net This modulation of membrane properties is crucial for a variety of cellular functions, including the activity of membrane-bound enzymes and transport proteins.

Table 3: Influence of Related Hydroxylated Fatty Acids on Membrane Properties

CompoundEffect on MembraneMechanism/ObservationReference
2-hydroxyoleic acid (2OHOA)Alters lipid membrane organization and structure.Makes liquid-disordered domains more compact and less hydrated. Increases propensity to form non-lamellar structures. nih.gov
General Fatty AcidsModulates membrane fluidity.Saturated fatty acids decrease fluidity; unsaturated fatty acids increase fluidity. researchgate.net

Comparative Analysis of Isomer-Specific Biological Activities

The biological activity of dihydroxyoctadecenoic acids can vary significantly depending on the position of the hydroxyl groups and the stereochemistry of the molecule. While direct comparative studies involving this compound are not yet available, research on other classes of bioactive lipids demonstrates the principle of isomer-specific effects.

For example, different species of rose hips exhibit varying biological activities due to differences in their phenolic profiles, which include various isomers of these compounds. mdpi.com Similarly, a comparative study of Thai and foreign hemp seed extracts revealed different major chemical components and, consequently, different levels of antibacterial and α-glucosidase inhibitory activity. nih.gov

In the context of fatty acids, the position of hydroxylation is known to be critical. For instance, the enzymatic products of fatty acid 2-hydroxylase (FA2H) are specifically 2-hydroxy fatty acids, and these have distinct roles in cell cycle regulation. nih.gov The broad class of octadecanoids, which includes a wide array of oxygenated 18-carbon fatty acids, exhibits a vast range of biological activities that are dependent on the specific enzymatic pathway (cyclooxygenase, lipoxygenase, or cytochrome P450) that produces them, resulting in different isomers with unique functions. nih.govacs.org

The antimicrobial activity of fatty acid derivatives also appears to be structure-dependent. A compound identified as 9-Octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester from neem oil showed specific minimum inhibitory concentrations (MIC) against different bacterial strains. epa.gov The antibacterial properties of fatty acids like hexadecanoic acid and octadecanoic acid have been noted in several studies, suggesting that their derivatives, including hydroxylated forms, likely possess distinct and specific activities. researchgate.netnih.gov

Advanced Analytical Methodologies for Structural Elucidation and Quantification of 2,3 Dihydroxyoctadec 2 Enoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 2,3-Dihydroxyoctadec-2-enoic acid, enabling its separation from complex matrices and the resolution of its isomers. The choice of chromatographic method is dictated by the specific analytical goal, whether it be high-resolution separation, sensitive detection, or comprehensive metabolic profiling.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of non-volatile and thermally labile compounds like this compound. The presence of two chiral centers at carbons 2 and 3, in addition to the E/Z isomerism of the double bond, gives rise to multiple stereoisomers. Resolving these isomers is critical for understanding the compound's biological activity, as different isomers can exhibit distinct physiological effects.

Chiral HPLC is the primary approach for the enantioseparation of such compounds. nih.gov This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated success in separating a variety of chiral molecules, including those with multiple stereogenic centers. chromatographyonline.comresearchgate.net The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, leading to differential retention of the enantiomers. sigmaaldrich.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a crucial role in optimizing the separation by influencing these interactions. chromatographyonline.com For a compound like this compound, a systematic screening of different polysaccharide-based columns and mobile phase compositions would be necessary to achieve baseline resolution of all possible stereoisomers.

An alternative, though less common, indirect approach involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov

Table 1: Illustrative Chiral HPLC Separation Parameters for Similar Compounds

ParameterSetting
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Mobile Phase Hexane/Isopropanol with a small amount of acidic or basic modifier (Normal Phase); or Acetonitrile/Water or Methanol/Water with a buffer (Reversed Phase)
Flow Rate 0.5 - 1.5 mL/min
Detection UV/Vis (if a chromophore is present or introduced by derivatization), or Mass Spectrometry (MS)
Temperature Ambient to 40°C

This table presents typical starting conditions for the chiral separation of complex organic acids, which would be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and carboxylic acid functional groups, is non-volatile. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. youtube.comyoutube.com

The most common derivatization strategy for compounds containing hydroxyl and carboxyl groups is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the hydroxyl and carboxylic acid moieties with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. youtube.com

The derivatized this compound can then be separated on a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. The subsequent detection by mass spectrometry provides not only quantitative data but also valuable structural information based on the fragmentation pattern of the derivative. youtube.com

Table 2: Typical GC-MS Derivatization and Analysis Parameters

StepReagent/ConditionPurpose
Derivatization BSTFA with 1% TMCS or MTBSTFA in a suitable solvent (e.g., pyridine, acetonitrile)To form volatile TMS or TBDMS derivatives
Reaction Conditions Heating at 60-100°C for a specified time (e.g., 30-60 minutes)To ensure complete derivatization
GC Column Non-polar capillary column (e.g., DB-5ms, HP-1ms)Separation of the derivatized analyte from other components
Oven Program Temperature gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C)To elute the derivatized compound with good peak shape
Ionization Mode Electron Ionization (EI)To generate reproducible mass spectra with extensive fragmentation for structural elucidation

This table outlines a general procedure for the GC-MS analysis of hydroxylated fatty acids after derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Untargeted and Targeted Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in metabolomics, allowing for the sensitive and specific detection of a wide range of metabolites in complex biological samples. mdpi.com For this compound, LC-MS is particularly well-suited as it does not require derivatization, thus simplifying sample preparation and avoiding potential artifacts.

In an untargeted metabolomics approach, LC-MS is used to generate a comprehensive profile of all detectable metabolites in a sample. nih.gov A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is typically employed to obtain accurate mass measurements, which aids in the putative identification of unknown compounds, including potential isomers or derivatives of this compound. For instance, a study on the metabolomic profiling of Ephedra foeminea extracts identified (7S,8S,9Z,12Z)-7,8-dihydroxyoctadeca-9,12-dienoic acid, a structurally related compound. nih.gov

Targeted metabolomics, on the other hand, focuses on the quantification of specific, known compounds. nih.gov A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used for this purpose due to its high sensitivity and selectivity. nih.gov An LC-MS/MS method for this compound would involve optimizing the chromatographic separation, typically using a reversed-phase C18 or C8 column, and the mass spectrometric parameters, including the precursor ion and product ions for quantification.

Table 3: General LC-MS Parameters for Fatty Acid Analysis

ParameterSetting
LC Column Reversed-phase C18 or C8 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate
Gradient A linear gradient from a low to high percentage of Mobile Phase B
Ionization Source Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds
Mass Analyzer High-Resolution MS (TOF, Orbitrap) for untargeted analysis; Triple Quadrupole for targeted analysis

This table provides a general framework for developing an LC-MS method for the analysis of this compound.

Mixed-Mode Chromatography for Hydrophilic and Acidic Analytes

Mixed-mode chromatography is an advanced separation technique that utilizes a stationary phase with multiple interaction capabilities, such as reversed-phase and ion-exchange. chromatographyonline.com This approach is particularly advantageous for the analysis of compounds that possess both hydrophobic and ionic characteristics, like this compound. helixchrom.com The long hydrocarbon chain provides hydrophobicity, while the carboxylic acid group is ionizable.

By combining reversed-phase and anion-exchange functionalities on a single column, mixed-mode chromatography can provide unique selectivity and improved retention for acidic analytes compared to conventional reversed-phase or ion-exchange chromatography alone. lcms.czthermofisher.com The retention of this compound can be finely tuned by adjusting the mobile phase parameters, such as the organic solvent content, pH, and ionic strength. waters.com This allows for the effective separation of the target analyte from other matrix components, including other fatty acids and polar metabolites.

Table 4: Principles of Mixed-Mode Chromatography for Acidic Analytes

Mobile Phase ParameterEffect on Retention
Organic Solvent Content Increasing the organic solvent content decreases retention due to reversed-phase interactions.
pH At a pH above the pKa of the carboxylic acid, the analyte is negatively charged and retained by anion-exchange. Lowering the pH suppresses ionization and reduces anion-exchange retention.
Ionic Strength Increasing the ionic strength of the mobile phase disrupts the anion-exchange interactions, leading to decreased retention.

This table summarizes the key principles for method development in mixed-mode chromatography for a compound like this compound.

Spectroscopic Approaches for Structural Confirmation

While chromatography is essential for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, would be required to unambiguously assign all the proton and carbon signals of this compound.

The ¹H NMR spectrum would provide information on the chemical environment of each proton, their coupling patterns, and their integration values. For instance, the olefinic proton at C3 would appear as a characteristic signal, and its coupling to the proton at C2 would confirm their adjacent positions. The protons of the long aliphatic chain would resonate in the upfield region of the spectrum.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (C1), the olefinic carbons (C2 and C3), and the carbons bearing the hydroxyl groups would be in distinct regions of the spectrum, providing key structural information.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10-13170-185
Olefinic CH (C3-H)5.5-7.5120-140
CH-OH (C2-H)3.5-4.565-80
Aliphatic CH₂ and CH₃0.8-2.510-40

This table provides estimated chemical shift ranges based on standard NMR correlation tables and data for similar structures. Actual values would need to be determined experimentally.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Accurate Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) stands as a cornerstone technique for the unambiguous identification of this compound. This method provides the high mass accuracy required to determine the elemental composition of the molecule, a critical first step in its structural elucidation. When coupled with a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, HRESI-MS can measure the mass-to-charge ratio (m/z) of an ion with precision in the parts-per-million (ppm) range.

For this compound (C₁₈H₃₄O₄), the theoretical exact mass of the neutral molecule is 314.2457 Da. In negative ion mode, which is common for the analysis of fatty acids, the deprotonated molecule [M-H]⁻ would be observed. HRESI-MS allows for the experimental determination of this ion's m/z value with very low error, typically less than 5 ppm. This high accuracy is crucial for distinguishing this compound from other isobaric compounds, which may have the same nominal mass but different elemental compositions.

A study on the profiling of 2- and 3-hydroxy fatty acids in plasma utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a high-resolution mass spectrometer. acs.org In such an analysis, accurate mass data for the precursor ion is collected, which, for this compound, would be the [M-H]⁻ ion. The high-resolution capability ensures that the measured mass is consistent with the predicted elemental formula, providing a high degree of confidence in the compound's identification. acs.org

The following table illustrates the theoretical mass information for this compound, which is fundamental for its identification via HRESI-MS.

ParameterValue
Molecular Formula C₁₈H₃₄O₄
Theoretical Exact Mass 314.2457 u
Monoisotopic Mass 314.2457 u
Observed Ion (Negative Mode) [M-H]⁻
Theoretical m/z of [M-H]⁻ 313.2384

Electronic Circular Dichroism (ECD) for Stereochemical Assignment

The stereochemistry of this compound, which possesses a chiral center at the C-3 position and potential E/Z isomerism at the C-2 double bond, can be elucidated using Electronic Circular Dichroism (ECD) spectroscopy. ECD is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the spatial arrangement of atoms in the molecule, and thus its absolute configuration.

For the stereochemical assignment of this compound, the experimental ECD spectrum of the isolated compound would be recorded and compared with the theoretically calculated ECD spectra for all possible stereoisomers (i.e., (3R, 2E), (3S, 2E), (3R, 2Z), and (3S, 2Z)). A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This approach has been successfully applied to determine the stereochemistry of various natural products, including those with chiral centers in aliphatic chains. nih.gov

In cases where chromophores are weak, chemical derivatization can be employed to introduce a chromophoric group near the stereocenter, enhancing the ECD signal and facilitating a more reliable stereochemical assignment. The separation of enantiomers or diastereomers is often a prerequisite for ECD analysis and can be achieved using chiral chromatography techniques. gcms.cznih.gov

The successful application of ECD in assigning the absolute configuration of similar chiral molecules underscores its potential for the stereochemical elucidation of this compound. nih.gov

Quantitative Analysis and Method Validation in Complex Biological Matrices

The quantification of this compound in complex biological matrices, such as plasma or serum, necessitates the development and validation of a robust and sensitive analytical method. doaj.orgmdpi.comnih.gov Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) is the technique of choice for this purpose, offering high selectivity, sensitivity, and throughput. acs.orgnih.govresearchgate.net

A typical quantitative method involves the extraction of the analyte from the biological matrix, often through protein precipitation followed by liquid-liquid or solid-phase extraction. thermofisher.comresearchgate.net To compensate for matrix effects and variations during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS) of this compound would be added to the samples at the beginning of the workflow. nih.gov

The UPLC system separates this compound from other endogenous components, and the mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides highly selective and sensitive detection. acs.orgnih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces chemical noise and enhances the signal-to-noise ratio.

Method validation is a critical component to ensure the reliability of the quantitative data. According to regulatory guidelines, a comprehensive validation should assess the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards over a defined concentration range. thermofisher.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from different sources to check for interferences.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following table provides an example of the validation parameters that would be established for a quantitative UPLC-MS/MS method for this compound in human plasma.

Validation ParameterAcceptance CriteriaExample Finding
Linearity (r²) > 0.990.998
Calibration Range e.g., 1 - 1000 ng/mLEstablished
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)4.5 - 8.2%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)6.1 - 9.8%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2% to 7.5%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-7.8% to 4.3%
Recovery Consistent and reproducible85 ± 5%
Matrix Effect Within acceptable limits< 10%
LOQ Signal-to-noise > 101 ng/mL

A validated UPLC-MS/MS method provides a reliable tool for accurately measuring the levels of this compound in clinical and research settings, which is essential for understanding its physiological and pathological roles. doaj.orgmdpi.com

Stereochemical Considerations and Their Impact on Research into 2,3 Dihydroxyoctadec 2 Enoic Acid

Chirality and Optical Isomerism in Dihydroxyoctadecenoic Acids

The concept of chirality is fundamental to understanding the stereochemistry of dihydroxyoctadecenoic acids. A molecule is considered chiral if it is non-superimposable on its mirror image. youtube.comyoutube.comteachy.ai This property typically arises from the presence of a chiral center, which is a carbon atom bonded to four different groups or atoms. teachy.aisavemyexams.com These non-superimposable mirror images are known as enantiomers, a type of optical isomer. youtube.comyoutube.comteachy.ai

Optical isomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. youtube.comteachy.ai While they share many physical properties, they exhibit a key difference in their interaction with plane-polarized light. youtube.comsavemyexams.com One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise direction (levorotatory). teachy.ai An equal mixture of both enantiomers, known as a racemic mixture, does not rotate plane-polarized light. savemyexams.com

In the case of dihydroxyoctadecenoic acids, the carbon atoms to which the hydroxyl groups are attached can serve as chiral centers. The specific spatial orientation of these hydroxyl groups determines the molecule's absolute configuration, often designated as R (rectus) or S (sinister). The presence of multiple chiral centers can lead to the existence of diastereomers, which are stereoisomers that are not mirror images of each other. teachy.ai

Enantioselective Biosynthesis and Metabolism

The production of fatty acids in biological systems is a highly specific process, often yielding a single, enantiomerically pure stereoisomer. mdpi.com This enantioselectivity is a hallmark of enzyme-catalyzed reactions, as the enzymes themselves are chiral molecules that create a specific three-dimensional active site.

In plants, the biosynthesis of fatty acids, including unsaturated and hydroxylated forms, occurs through a series of enzymatic steps primarily located in the plastids and the endoplasmic reticulum. researchgate.netnih.govfrontiersin.org The process begins with acetyl-CoA and involves a multi-enzyme fatty acid synthase complex. nih.govwikipedia.org The introduction of functional groups like hydroxyls is also enzymatically controlled, leading to the formation of specific stereoisomers. For instance, the biosynthesis of dihydroxy fatty acids in the seeds of Orychophragmus violaceus is a well-studied example of a specialized pathway. researchgate.net

The metabolism of these fatty acids is also stereospecific. The enzymes responsible for breaking down or modifying fatty acids are designed to recognize and bind to a particular stereoisomer. This specificity ensures that biological processes are tightly regulated and that the correct molecules are utilized for various cellular functions. The enantioselective synthesis of related compounds, such as 2-deoxy- and 2,3-dideoxyhexoses, has been achieved through a combination of chemo-, regio-, and diastereoselective oxidation and reduction reactions, highlighting the potential for creating specific stereoisomers. nih.gov

Stereochemical Requirements for Molecular Recognition and Biological Activity

The stereochemistry of a molecule is a critical determinant of its biological activity. mdpi.comnih.gov This is because the interaction between a molecule and its biological target, such as a receptor or an enzyme, is highly dependent on a precise three-dimensional fit, often described by the "lock and key" model. Even subtle differences in the spatial arrangement of atoms can dramatically alter how a molecule binds to its target, and consequently, its physiological effect. mdpi.com

For dihydroxyoctadecenoic acids, the specific orientation of the hydroxyl groups and the configuration of the double bond are crucial for molecular recognition. Research on other dihydroxy fatty acids has demonstrated that different stereoisomers can possess vastly different biological activities. For example, chemically synthesized isomers of 8,15-dihydroxyeicosatetraenoic acid showed inactivity in certain biological assays compared to leukotriene B4, highlighting the importance of stereochemistry. nih.gov

The principle that stereochemistry dictates biological function is a cornerstone of pharmacology and natural product chemistry. mdpi.com The different biological effects of enantiomers can be profound, as famously illustrated by the thalidomide (B1683933) case, where one enantiomer was effective for treating morning sickness while the other caused severe birth defects. youtube.com While not directly related to 2,3-dihydroxyoctadec-2-enoic acid, this example underscores the critical importance of considering stereoisomerism in all biologically active compounds. The investigation into the biological activity of nature-inspired compounds and their isomers consistently reveals that stereochemistry plays a pivotal role. mdpi.comnih.gov

Analytical Methods for Stereoisomer Differentiation

Given the distinct biological activities of different stereoisomers, the ability to separate and identify them is of paramount importance in research. Several analytical techniques have been developed for the differentiation of stereoisomers of fatty acids and other chiral molecules.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. nih.govaocs.orgnih.gov This technique relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. For hydroxy fatty acids, derivatization is often employed to enhance separation and detection. nih.gov For instance, converting them to their 3,5-dinitrophenyl urethane (B1682113) derivatives allows for analysis by HPLC with a chiral column. nih.gov Different types of chiral columns, such as those with cellulose-based stationary phases, have proven effective in resolving chiral lipids. aocs.org

Gas Chromatography (GC) can also be used for chiral separations, often after converting the analytes into diastereomeric derivatives. aocs.org The different physical properties of diastereomers allow for their separation on a standard GC column.

Capillary Electrophoresis (CE) is another technique that has been successfully used for the enantiomeric separation of chiral compounds, including derivatives of 2,3-dihydro researchgate.netnih.govdioxino[2,3-b]pyridine. nih.gov

The development of these analytical methods is crucial for determining the enantiomeric purity of synthetic compounds and for studying the stereochemistry of naturally occurring molecules. researchgate.net

Chemical Synthesis Strategies for 2,3 Dihydroxyoctadec 2 Enoic Acid and Its Analogs

Total Synthesis Approaches to the Dihydroxyoctadec-2-enoic Acid Skeleton

Total synthesis aims to construct the target molecule from simpler, commercially available starting materials. For a complex molecule like 2,3-dihydroxyoctadec-2-enoic acid, this involves the strategic introduction of functional groups and the establishment of correct stereochemistry.

Regioselective and Stereoselective Functionalization of Unsaturated Fatty Acids

A key strategy in the synthesis of dihydroxy fatty acids involves the functionalization of readily available unsaturated fatty acids. This approach leverages the inherent reactivity of the double bond to introduce the desired hydroxyl groups. Biocatalytic methods have emerged as powerful tools for achieving high regioselectivity and stereoselectivity. wur.nluniba.it

Fatty acid hydratases, for instance, can catalyze the addition of water across a double bond with remarkable precision. uniba.it These enzymes, often employed in whole-cell biocatalyst systems, can selectively hydrate (B1144303) the double bond of unsaturated fatty acids to produce hydroxy fatty acids. uniba.it For example, oleate (B1233923) hydratase specifically adds a water molecule to the Δ9 double bond of unsaturated fatty acids. uniba.it This enzymatic approach offers a green and efficient alternative to traditional chemical methods, which often require harsh reaction conditions and may lead to a mixture of products. wur.nl

Another biocatalytic strategy involves the use of lipoxygenases, which can introduce a hydroperoxy group at a specific position on the fatty acid chain. wur.nl This hydroperoxide can then be further transformed into the desired diol.

Diastereoselective Vicinal Dihydroxylation Methodologies

Once an unsaturated precursor is obtained, the crucial step is the introduction of two adjacent hydroxyl groups (a vicinal diol) with the correct stereochemistry. Several methods are available for the dihydroxylation of alkenes. wikipedia.org

Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The reaction with OsO₄ is a concerted process that results in the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield a syn-diol. libretexts.org Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction have been developed, such as the Upjohn and Sharpless asymmetric dihydroxylation methods. wikipedia.org The Sharpless method is particularly valuable as it employs a chiral ligand to induce enantioselectivity, allowing for the formation of a specific stereoisomer. wikipedia.org

Dihydroxylation Method Reagent Stereochemistry Key Features
Upjohn DihydroxylationCatalytic OsO₄, NMOSynUses a co-oxidant to regenerate the osmium catalyst.
Sharpless Asymmetric DihydroxylationCatalytic OsO₄, chiral ligand, K₃[Fe(CN)₆]Enantioselective SynAllows for the synthesis of specific enantiomers of the diol.

Anti-dihydroxylation can be accomplished through the epoxidation of the alkene followed by acid-catalyzed ring-opening. The epoxidation can be carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The subsequent hydrolysis of the epoxide proceeds via an SN2-like mechanism, resulting in the formation of a trans-diol. libretexts.org

Semisynthesis and Derivatization Strategies

Semisynthesis utilizes naturally occurring compounds as starting materials, modifying them to achieve the desired target molecule. This approach can be more efficient than total synthesis, especially for complex molecules with multiple stereocenters.

Preparation of Precursor Epoxides and Related Oxygenated Lipids

Epoxides are key intermediates in the synthesis of dihydroxy fatty acids and their analogs. researchgate.netscirp.org The epoxidation of unsaturated fatty acids is a common strategy to introduce oxygen functionality. researchgate.net This is typically achieved by reacting the unsaturated fatty acid with a peroxy acid, such as m-CPBA. researchgate.netscirp.org The resulting epoxide can then be opened to form a diol.

The regioselectivity of epoxidation can be influenced by the position of the double bond in the fatty acid chain. researchgate.net For polyunsaturated fatty acids, a mixture of epoxide regioisomers may be formed. researchgate.net These can often be separated using chromatographic techniques. researchgate.net

The hydrolysis of these epoxides, either under acidic or basic conditions, leads to the corresponding vicinal diols. researchgate.net This method is a cornerstone for preparing a variety of dihydroxy fatty acid standards and for studying the metabolism of fatty acids. researchgate.net

Synthesis of Chemically Modified Analogs for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity, chemists synthesize a variety of chemically modified analogs. nih.gov These modifications can involve altering the chain length, introducing or removing double bonds, or changing the stereochemistry of the hydroxyl groups.

For example, analogs with modified side chains can be prepared to probe the binding requirements of a specific biological target. nih.gov This often involves multi-step synthetic sequences where a key intermediate is elaborated into a series of related compounds. The synthesis of these analogs allows researchers to systematically explore the structure-activity relationship (SAR), providing valuable insights into the mechanism of action and guiding the design of more potent and selective compounds.

Novel Synthetic Methodologies for Long-Chain Dihydroxy Acids

The development of new and more efficient synthetic methods for long-chain dihydroxy acids is an active area of research. These novel methodologies often focus on improving the selectivity, reducing the number of synthetic steps, and employing more environmentally friendly reagents.

Cross-metathesis reactions have also emerged as a powerful tool for the synthesis of functionalized fatty acids. nih.gov This reaction allows for the formation of new carbon-carbon double bonds with high stereoselectivity, providing access to a wide range of unsaturated precursors for dihydroxylation. nih.gov

Furthermore, chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, are being explored to develop novel routes to long-chain dihydroxy acids. uniba.it These hybrid strategies aim to leverage the best of both worlds to create highly efficient and selective syntheses.

Future Research Directions and Translational Perspectives for 2,3 Dihydroxyoctadec 2 Enoic Acid

Elucidating Undiscovered Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway for 2,3-Dihydroxyoctadec-2-enoic acid remains to be fully elucidated. Understanding its formation is a critical first step in manipulating its levels for therapeutic benefit. Future research should focus on identifying the key enzymes and metabolic routes responsible for its synthesis.

The biosynthesis of fatty acids in bacteria is a well-studied process, typically involving a type II fatty acid synthase (FAS) system. nih.gov This process starts with precursors like acetyl-CoA and malonyl-CoA and involves a series of condensation, reduction, and dehydration steps to elongate the fatty acid chain. youtube.comwikipedia.orgmdpi.com The introduction of hydroxyl groups onto a fatty acid backbone can occur through several enzymatic mechanisms. Microbial enzymes such as P450 monooxygenases, lipoxygenases, hydratases, and diol synthases are known to produce regio-specific hydroxy fatty acids. nih.gov For instance, fatty acid hydratases catalyze the addition of a water molecule across a double bond to form a hydroxyl group. nih.gov A dual-protein system involving two different fatty acid hydratases has been proposed to enhance the biosynthesis of di-hydroxy fatty acids from polyunsaturated fatty acids. nih.gov

It is plausible that the biosynthesis of this compound involves a combination of these known enzymatic activities. Researchers should investigate potential precursor molecules and screen for enzymes capable of performing the necessary hydroxylation and desaturation steps. A summary of enzymes involved in fatty acid hydroxylation is presented in Table 1.

Table 1: Key Enzyme Classes in Fatty Acid Hydroxylation

Enzyme ClassFunctionCofactors/RequirementsPotential Role in this compound Synthesis
Cytochrome P450 Monooxygenases Introduce oxygen atoms into organic substrates. researchgate.netNAD(P)H, HemeCatalyzing the initial hydroxylation of an octadecanoic acid precursor.
Lipoxygenases (LOX) Catalyze the dioxygenation of polyunsaturated fatty acids. nih.govnih.govIron or ManganesePotential involvement in the formation of dihydroxy intermediates from unsaturated precursors. nih.gov
Fatty Acid Hydratases (FAH) Catalyze the hydration of a double bond to form a hydroxyl group. nih.govFADCould be responsible for the formation of one or both hydroxyl groups.
Diol Synthases Convert hydroperoxy fatty acids into dihydroxy fatty acids. nih.govA potential enzymatic step if a hydroperoxy intermediate is formed.
3-Hydroxyacyl-CoA Dehydrogenase Catalyzes the oxidation of a hydroxyl group to a keto group in beta-oxidation. wikipedia.orgNAD+While involved in degradation, related enzymes could function in reverse or have altered specificity.

In-Depth Characterization of Molecular Targets and Signaling Networks

Identifying the molecular targets and signaling pathways modulated by this compound is paramount to understanding its physiological role. Fatty acids and their derivatives are known to act as signaling molecules, often through interaction with specific receptors. nih.gov

A promising area of investigation is the family of G protein-coupled receptors (GPCRs) that are activated by free fatty acids (FFARs). oup.comnih.gov Receptors like GPR40 (FFAR1) and GPR120 (FFAR4) are activated by medium and long-chain fatty acids and are involved in crucial metabolic processes such as insulin (B600854) secretion and inflammatory responses. nih.govmdpi.com It is conceivable that this compound could be an endogenous ligand for one of these known FFARs or for a yet-to-be-deorphanized GPCR. capes.gov.br The expression of these receptors in tissues like the pancreas, adipose tissue, and immune cells suggests that this dihydroxy fatty acid could play a role in metabolic regulation and inflammation. nih.govnih.gov

Recent studies have linked dihydroxy fatty acid metabolites of arachidonic acid to autism spectrum disorders (ASD) and neurodegeneration, suggesting their involvement in neurological signaling pathways. nih.govnih.goveurekalert.org For example, high levels of 11,12-dihydroxyeicosatrienoic acid (11,12-diHETrE) in cord blood have been associated with the severity of ASD symptoms. nih.goveurekalert.org Furthermore, dihydroxy metabolites of dihomo-gamma-linolenic acid have been shown to induce ferroptosis-mediated neurodegeneration. nih.gov These findings open up the possibility that this compound may also have neuroactive properties and could be a player in the complex lipid signaling within the central nervous system.

Future research should employ techniques such as affinity chromatography and proteomics to pull down and identify binding partners of this compound. Subsequent cell-based assays and animal models will be necessary to validate these interactions and map the downstream signaling cascades.

Development of Advanced Analytical Techniques for Low-Abundance Metabolites

The accurate and sensitive detection of low-abundance metabolites like this compound in complex biological samples is a significant analytical challenge. The development of advanced analytical techniques is crucial for both fundamental research and potential clinical applications.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the workhorse technologies for lipidomics. nih.gov These methods offer high sensitivity and selectivity, allowing for the quantification of a wide range of fatty acid metabolites. For low-abundance species, derivatization is often employed to enhance ionization efficiency and improve chromatographic separation.

Future efforts should focus on refining these techniques specifically for dihydroxy fatty acids. This includes the development of novel derivatization reagents that are highly specific for vicinal diols, as well as the optimization of chromatographic methods to resolve different stereoisomers. The use of high-resolution mass spectrometry can aid in the confident identification of the compound in complex matrices.

Table 2: Advanced Analytical Approaches for Low-Abundance Fatty Acid Metabolites

TechniquePrincipleAdvantages for this compound Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by mass-based detection and fragmentation.High sensitivity and specificity; suitable for a wide range of fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography followed by mass-based detection.Excellent separation efficiency; requires derivatization for non-volatile fatty acids.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Uses a supercritical fluid as the mobile phase for chromatography.Can provide unique selectivity for isomeric separation.
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size and shape in the gas phase.Can resolve isomers that are difficult to separate by chromatography alone.

Rational Design and Synthesis of Stereochemically Defined Chemical Probes

To dissect the biological functions of this compound, the development of chemical probes is an indispensable tool. These probes can be used to visualize the molecule within cells, identify its binding partners, and modulate its activity.

A key challenge will be the stereoselective synthesis of this compound and its analogs. The two hydroxyl groups and the double bond can give rise to multiple stereoisomers, and it is likely that biological activity is dependent on a specific stereochemistry. Methods for the stereoselective synthesis of vicinal diols, such as osmium-catalyzed asymmetric dihydroxylation, will be critical in this endeavor. organic-chemistry.orglibretexts.orgyoutube.comresearchgate.netyoutube.com

Once stereochemically pure isomers are available, they can be functionalized to create a variety of chemical probes. For example, the incorporation of a "clickable" alkyne or azide (B81097) group would allow for the attachment of fluorescent dyes or affinity tags via click chemistry. researchgate.netnih.goviris-biotech.deacs.org This approach has been successfully used to trace the metabolism of other fatty acids. researchgate.net Another strategy is the design of photoaffinity probes, which contain a photoreactive group that can be activated by light to covalently crosslink the probe to its binding partners. acs.orgnih.gov

The development of these sophisticated chemical tools will enable researchers to ask precise questions about the localization, interactions, and dynamics of this compound in living systems, ultimately paving the way for a deeper understanding of its biological significance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.